Melarsoprol

Übersicht

Beschreibung

Melarsoprol ist eine Organoarsenverbindung, die 1949 entdeckt wurde. Diese Verbindung ist besonders effektiv beim Überqueren der Blut-Hirn-Schranke, was sie für die Behandlung der Beteiligung des zentralen Nervensystems an der Krankheit geeignet macht .

Vorbereitungsmethoden

Melarsoprol wird aus Melarsenoxid, einem Melaminderivat der Phenylarsonsäure, und Dimercaprol (britisches Anti-Lewisit oder BAL) synthetisiert . Der Syntheseweg umfasst die Bildung eines Komplexes zwischen Melarsenoxid und Dimercaprol, der dann im Körper zu Melarsenoxid metabolisiert wird . Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber die Synthese umfasst typischerweise Standardtechniken der organischen Synthese unter kontrollierten Laborbedingungen.

Chemische Reaktionsanalyse

This compound unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um Melarsenoxid zu bilden, die aktive Form des Arzneimittels.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung des Arsenatoms in seiner Struktur.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel für die Oxidation und Reduktionsmittel für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Melarsenoxid .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Medizin: Die primäre Anwendung von this compound ist die Behandlung der späten Afrikanischen Trypanosomiasis. .

Wirkmechanismus

This compound wirkt, indem es die Energieproduktion in den Trypanosoma-Parasiten hemmt. Es bindet irreversibel an Sulfhydrylgruppen am Enzym Pyruvatkinase, wodurch die Glykolyse und die Energieproduktion im Parasiten gestört werden . Diese Hemmung führt zum Tod des Parasiten, wodurch die Infektion effektiv behandelt wird .

Analyse Chemischer Reaktionen

Melarsoprol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form melarsen oxide, which is the active form of the drug.

Substitution: This compound can participate in substitution reactions, particularly involving the arsenic atom in its structure.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions are typically derivatives of melarsen oxide .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Melarsoprol works by inhibiting energy production in the Trypanosoma parasites. It binds irreversibly to sulfhydryl groups on the enzyme pyruvate kinase, disrupting glycolysis and energy production in the parasite . This inhibition leads to the death of the parasite, effectively treating the infection .

Vergleich Mit ähnlichen Verbindungen

Melarsoprol ist unter den Antitrypanosoma-Medikamenten einzigartig, da es die Blut-Hirn-Schranke überwinden und die Beteiligung des zentralen Nervensystems an der Afrikanischen Trypanosomiasis behandeln kann . Ähnliche Verbindungen umfassen:

Pentamidin: Wird bei der frühen Trypanosomiasis eingesetzt, ist aber nicht in der Lage, die Blut-Hirn-Schranke zu überwinden.

Die Fähigkeit von this compound, die späte Krankheit mit Beteiligung des zentralen Nervensystems zu behandeln, macht es trotz seiner hohen Toxizität zu einem wichtigen Medikament .

Biologische Aktivität

Melarsoprol is a trivalent organic arsenical compound that has been the cornerstone of treatment for human African trypanosomiasis (HAT), particularly for the late-stage disease caused by Trypanosoma brucei gambiense. Despite its long history of use since its introduction in 1949, this compound is associated with significant toxicity and variable efficacy, necessitating a comprehensive understanding of its biological activity.

This compound acts primarily through the active metabolite melarsen oxide. The drug is taken up by the parasite via the P2 adenosine transporter, where it subsequently interacts with trypanothione, a critical antioxidant in Trypanosoma species. This interaction inhibits trypanothione reductase (TR), disrupting the redox balance within the parasite and leading to oxidative stress and cell death . Additionally, this compound may inhibit key glycolytic enzymes, including phosphogluconate dehydrogenase and pyruvate kinase, further impairing the parasite's energy metabolism .

Pharmacokinetics

The pharmacokinetics of this compound reveal a complex profile. Studies indicate that its half-life varies significantly depending on the method of measurement: less than 1 hour via HPLC but approximately 35 hours when assessed through bioassays and atomic absorption spectroscopy . This discrepancy suggests the presence of active metabolites that may contribute to its therapeutic effects. For instance, melarsen oxide reaches peak plasma concentrations within 15 minutes post-administration, with a half-life of about 3.9 hours .

Case Studies

A notable clinical study assessed a 10-day this compound treatment schedule in patients with second-stage T.b. rhodesiense infection. The trial involved 138 patients across two centers in Tanzania and Uganda. Results indicated an 11.2% incidence of encephalopathic syndrome (ES), with a case fatality rate of 8.4%. Remarkably, 96% of patients were clinically cured 12 months post-treatment .

Another investigation focused on the risk factors associated with ES in patients treated with this compound. This study found that genetic factors, particularly variations in Human Leukocyte Antigen (HLA) alleles, may influence susceptibility to ES .

Side Effects

This compound is notorious for its severe side effects, including reactive encephalopathy, which can be fatal in up to 50% of affected individuals . Other common adverse effects include fever, headache, and gastrointestinal disturbances. The risk of these side effects necessitates careful patient monitoring during treatment.

Comparative Efficacy

In comparison to other treatments for HAT, such as eflornithine and nifurtimox, this compound remains essential for cases involving central nervous system involvement due to its ability to cross the blood-brain barrier. However, emerging therapies are being explored to address its toxicity issues and improve patient outcomes .

Summary Table: Key Findings on this compound

| Parameter | Details |

|---|---|

| Mechanism of Action | Inhibition of trypanothione reductase; interference with glycolytic enzymes |

| Half-Life | <1 hour (HPLC); ~35 hours (bioassay) |

| Efficacy Rate | 96% clinical cure at 12 months post-treatment |

| Incidence of ES | 11.2% in recent trials |

| Case Fatality Rate | 8.4% associated with this compound treatment |

| Common Side Effects | Fever, headache, gastrointestinal issues; risk of encephalopathy |

Eigenschaften

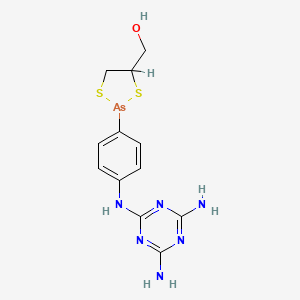

IUPAC Name |

[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15AsN6OS2/c14-10-17-11(15)19-12(18-10)16-8-3-1-7(2-4-8)13-21-6-9(5-20)22-13/h1-4,9,20H,5-6H2,(H5,14,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYZMTMYPZHVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(S[As](S1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15AsN6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862033 | |

| Record name | (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-79-1 | |

| Record name | Melarsoprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melarsoprol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melarsoprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melarsoprol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELARSOPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF3786Q2E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.